Fargesin

Vue d'ensemble

Description

La fargesine est un lignane bioactif dérivé de la plante Flos Magnoliae. Elle est connue pour ses diverses propriétés pharmacologiques, notamment ses effets anti-inflammatoires, antioxydants, anti-mélanogènes et anti-apoptotiques . La fargesine est traditionnellement utilisée en médecine traditionnelle chinoise pour traiter la rhinite allergique, la sinusite et les maux de tête .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La fargesine peut être synthétisée par plusieurs voies chimiques. Une méthode courante implique l'extraction du composé de la plante Flos Magnoliae en utilisant des solvants organiques. Le composé extrait est ensuite purifié par des techniques chromatographiques .

Méthodes de production industrielle

Dans les milieux industriels, la fargesine est généralement produite par des procédés d'extraction et de purification à grande échelle. La matière végétale est soumise à une extraction par solvant, suivie de diverses étapes de purification telles que la cristallisation et la chromatographie pour obtenir de la fargesine de haute pureté .

Analyse Des Réactions Chimiques

Types de réactions

La fargesine subit plusieurs types de réactions chimiques, notamment :

Oxydation : La fargesine peut être oxydée pour former divers métabolites oxydatifs.

Réduction : Elle peut également subir des réactions de réduction pour former des dérivés réduits.

Substitution : La fargesine peut participer à des réactions de substitution, où les groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courantes

Oxydation : Des agents oxydants courants tels que le peroxyde d'hydrogène et le permanganate de potassium peuvent être utilisés.

Réduction : Des agents réducteurs comme le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont couramment utilisés.

Substitution : Divers nucléophiles et électrophiles peuvent être utilisés dans des conditions appropriées.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent les métabolites oxydatifs, les dérivés réduits et les composés substitués, chacun ayant des propriétés pharmacologiques distinctes .

Applications de la recherche scientifique

La fargesine a un large éventail d'applications de recherche scientifique :

Médecine : Ses propriétés anti-inflammatoires et antioxydantes en font un composé prometteur pour le traitement des maladies inflammatoires, de l'arthrose et d'autres affections chroniques

Mécanisme d'action

La fargesine exerce ses effets par plusieurs voies moléculaires :

Absorption du glucose : La fargesine stimule l'absorption du glucose dans les cellules musculaires squelettiques en améliorant la translocation du transporteur de glucose 4 à la surface cellulaire.

Effets anti-inflammatoires : La fargesine inhibe la voie de signalisation du facteur nucléaire kappa B, réduisant la production de cytokines et d'enzymes pro-inflammatoires.

Effets antioxydants : Elle réduit le stress oxydatif en éliminant les espèces réactives de l'oxygène et en améliorant l'activité des enzymes antioxydantes.

Applications De Recherche Scientifique

Pharmacological Activities

Fargesin exhibits a range of pharmacological effects that can be categorized as follows:

- Anti-inflammatory Effects : this compound has demonstrated notable anti-inflammatory properties. Research indicates that it significantly reduces the expression of inflammatory mediators such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in THP-1 human monocytes. This effect is mediated through the suppression of the protein kinase C (PKC) pathway, which in turn inhibits the nuclear translocation of nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1) .

- Antioxidant Activity : this compound has been shown to mitigate oxidative stress, which is crucial for preventing cellular damage in various diseases. Its antioxidant properties contribute to its effectiveness in managing conditions linked to oxidative damage .

- Effects on Metabolism : this compound influences lipid and glucose metabolism, making it a candidate for managing metabolic disorders. Its role in regulating these metabolic pathways is essential for developing treatments for conditions like diabetes and dyslipidemia .

- Anticancer Properties : Studies reveal that this compound inhibits cell transformation and growth in colon cancer cells by suppressing the CDK2/Cyclin E signaling pathway. This suggests its potential as an adjunct therapy in cancer treatment .

Clinical Implications

The diverse pharmacological activities of this compound suggest several potential clinical applications:

- Management of Inflammatory Diseases : Given its anti-inflammatory properties, this compound could be developed as a therapeutic agent for conditions such as arthritis, asthma, and other inflammatory disorders .

- Metabolic Disorders : this compound's effects on lipid and glucose metabolism position it as a potential treatment for obesity-related complications and type 2 diabetes .

- Cancer Therapy : The compound’s ability to inhibit cancer cell growth highlights its potential as a complementary treatment in oncology, particularly for colorectal cancer .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

Mécanisme D'action

Fargesin exerts its effects through several molecular pathways:

Glucose Uptake: this compound stimulates glucose uptake in skeletal muscle cells by enhancing the translocation of glucose transporter 4 to the cell surface.

Anti-Inflammatory Effects: This compound inhibits the nuclear factor kappa B signaling pathway, reducing the production of pro-inflammatory cytokines and enzymes.

Anti-Oxidative Effects: It reduces oxidative stress by scavenging reactive oxygen species and enhancing the activity of antioxidant enzymes.

Comparaison Avec Des Composés Similaires

La fargesine est unique parmi les lignanes en raison de ses propriétés pharmacologiques spécifiques. Des composés similaires comprennent :

Magnolol : Un autre lignane de Flos Magnoliae aux effets anti-inflammatoires et antioxydants.

Honokiol : Un composé bioactif aux propriétés anticancéreuses et anti-inflammatoires.

Pinoresinol : Un lignane aux activités antioxydantes et anti-inflammatoires.

La fargesine se distingue par sa puissante stimulation de l'absorption du glucose et sa large gamme d'effets pharmacologiques, ce qui en fait un composé polyvalent pour diverses applications scientifiques et médicales .

Activité Biologique

Fargesin, a lignan derived from Magnolia fargesii , has garnered attention for its diverse biological activities, particularly in anti-inflammatory, anti-cancer, and neuroprotective contexts. This article synthesizes recent research findings on the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

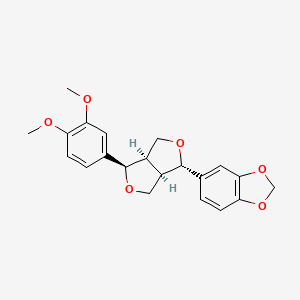

This compound is classified as a bioactive lignan with the chemical formula . Its structure allows it to interact with various biological pathways, influencing cellular responses and mediating therapeutic effects.

Anti-Inflammatory Effects

This compound exhibits significant anti-inflammatory properties, as evidenced by several studies:

- THP-1 Monocytes Study : this compound was shown to suppress the expression of inflammatory mediators such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in PMA-stimulated THP-1 human monocytes. The compound inhibited pro-inflammatory cytokines (IL-1β, TNF-α) and chemokines (CCL-5), demonstrating its ability to modulate the PKC pathway and downregulate nuclear factor-kappa B (NF-ĸB) signaling .

- Inflammatory Bowel Disease Model : In vivo studies indicated that this compound reduced inflammation in a dextran sulfate sodium (DSS)-induced colitis model. It inhibited myeloperoxidase (MPO) activity and pro-inflammatory gene expression in the colon, suggesting its potential for treating inflammatory bowel diseases .

Anticancer Properties

This compound has been investigated for its anticancer effects, particularly regarding cell proliferation and transformation:

- Cell Cycle Regulation : Research indicates that this compound inhibits the G1/S phase transition in JB6 Cl41 and HaCaT cells, leading to reduced cell proliferation. This effect is mediated through the suppression of EGF-induced signaling pathways, including the inhibition of AKT phosphorylation .

- Mechanisms of Action : this compound's action involves the downregulation of AP-1 transactivation activity and modulation of cyclin-dependent kinases (CDKs), specifically targeting CDK2/cyclin E complexes rather than CDK4/cyclin D pathways .

Neuroprotective Effects

Recent studies have suggested that this compound may have neuroprotective properties:

- Chronic Migraine Potential : Molecular docking studies revealed strong interactions between this compound and key migraine biomarkers such as CGRP and iNOS. The compound demonstrated favorable pharmacokinetic properties, including robust intestinal absorption and blood-brain barrier penetration, indicating its potential as a therapeutic agent for chronic migraines .

Summary of Biological Activities

The following table summarizes the key biological activities of this compound based on recent studies:

Case Studies

- Inflammation in THP-1 Monocytes : A study assessed the anti-inflammatory effects of this compound on PMA-stimulated THP-1 cells. Results showed significant reduction in inflammatory mediator levels upon treatment with this compound, supporting its use in inflammatory conditions .

- Colitis Model : this compound was tested in a DSS-induced colitis model where it effectively reduced inflammation markers and improved histological scores, indicating its protective role against inflammatory bowel disease .

- Migraine Treatment Potential : Pharmacokinetic analysis highlighted this compound's capability to cross the blood-brain barrier effectively, suggesting its application in treating chronic migraine by targeting specific biomarkers associated with pain pathways .

Propriétés

IUPAC Name |

5-[(3S,3aR,6R,6aR)-6-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O6/c1-22-16-5-3-12(7-18(16)23-2)20-14-9-25-21(15(14)10-24-20)13-4-6-17-19(8-13)27-11-26-17/h3-8,14-15,20-21H,9-11H2,1-2H3/t14-,15-,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWOGQCSIVCQXBT-LATRNWQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC5=C(C=C4)OCO5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)[C@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC5=C(C=C4)OCO5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901317922 | |

| Record name | (±)-Fargesin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68296-27-5, 31008-19-2 | |

| Record name | (+)-Fargesin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68296-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (±)-Fargesin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31008-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (±)-Fargesin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FARGESIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GR9853GI71 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.